molecular formula C6H9N3O2 B12870287 2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid

2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B12870287
M. Wt: 155.15 g/mol
InChI Key: FWOBCVHTJSVGLS-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 5-amino-1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-amino-1-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-5(7)2-4(8-9)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)

InChI Key

FWOBCVHTJSVGLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC(=O)O)N

Origin of Product

United States

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